molecular formula C19H22N2O5S B2683603 2,5-dimethoxy-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzenesulfonamide CAS No. 954655-14-2

2,5-dimethoxy-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzenesulfonamide

Cat. No.: B2683603
CAS No.: 954655-14-2
M. Wt: 390.45
InChI Key: SIFPPARAUNRUKJ-UHFFFAOYSA-N
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Description

This compound is a synthetic sulfonamide derivative characterized by a 2,5-dimethoxybenzene core linked via a sulfonamide bridge to a 5-oxo-1-phenylpyrrolidin-3-ylmethyl group. The synthesis involves multistep organic reactions, including Claisen condensation and cyclization, as described in related pyrrolidinone derivatives .

Properties

IUPAC Name

2,5-dimethoxy-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O5S/c1-25-16-8-9-17(26-2)18(11-16)27(23,24)20-12-14-10-19(22)21(13-14)15-6-4-3-5-7-15/h3-9,11,14,20H,10,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIFPPARAUNRUKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)NCC2CC(=O)N(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethoxy-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzenesulfonamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the benzenesulfonamide core: This can be achieved by reacting 2,5-dimethoxybenzenesulfonyl chloride with an appropriate amine under basic conditions.

    Introduction of the pyrrolidinyl moiety: This step involves the formation of the pyrrolidinone ring, which can be synthesized through a cyclization reaction of a suitable precursor.

    Coupling of the pyrrolidinyl moiety to the benzenesulfonamide: This is typically done using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2,5-dimethoxy-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form the corresponding alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the methoxy groups.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinones, while reduction of the carbonyl group can yield alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have indicated that compounds similar to 2,5-dimethoxy-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzenesulfonamide exhibit promising anticancer properties. The structural features of this compound may enhance its interaction with biological targets involved in cancer proliferation. For instance, the incorporation of pyrrolidine derivatives has been linked to improved efficacy against various cancer cell lines due to their ability to modulate specific signaling pathways associated with tumor growth and metastasis.

2. Neurological Disorders

The compound's structural analogs have been investigated for their effects on neurotransmission, particularly in the context of glutamatergic systems. Given that dysfunction in these systems is implicated in several neurological disorders, including epilepsy and Alzheimer's disease, compounds like 2,5-dimethoxy-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzenesulfonamide could serve as lead compounds for developing noncompetitive antagonists of AMPA receptors, which are critical in synaptic transmission and plasticity .

Synthetic Organic Chemistry Applications

1. Synthesis of Novel Derivatives

The synthesis of 2,5-dimethoxy-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzenesulfonamide can be utilized as a precursor for generating a library of related compounds. These derivatives can be synthesized through various methods including reductive etherification and amidation techniques. The versatility of such synthetic routes allows for the exploration of structure–activity relationships (SAR), which is crucial for optimizing the pharmacological properties of new drug candidates .

2. Catalytic Applications

The compound's unique chemical structure may also allow it to function as a catalyst or ligand in various organic reactions. Its sulfonamide group can engage in interactions that facilitate catalytic cycles, particularly in reactions involving nucleophilic substitutions or cyclizations. This aspect opens avenues for its use in developing more efficient synthetic methodologies that could reduce waste and improve yield in chemical processes .

Mechanism of Action

The mechanism of action of 2,5-dimethoxy-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

2C-X Phenethylamines (e.g., 2C-H, 2C-I, 2C-B)

  • Core Structure : 2,5-dimethoxyphenethylamine backbone.
  • Key Differences: The target compound replaces the phenethylamine chain with a sulfonamide-linked pyrrolidinone group, reducing flexibility and altering electronic properties. 2C-X compounds lack the pyrrolidinone ring, relying instead on halogen substitutions (e.g., Br, I) at the 4-position for receptor affinity .
  • Pharmacology :
    • 2C-X derivatives are psychedelics acting as 5-HT₂A receptor agonists. In mice, 2C-B (4-bromo) and 2C-I (4-iodo) exhibit dose-dependent effects on sensorimotor responses (ED₅₀: 0.1–1 mg/kg) .
    • The target compound’s pharmacological profile remains uncharacterized, but its sulfonamide group may confer distinct pharmacokinetics (e.g., slower metabolism, reduced CNS penetration).

25X-NBOMe Compounds (e.g., 25B-NBOMe, 25I-NBOMe)

  • Core Structure : 2,5-dimethoxy-N-(2-methoxybenzyl)benzeneethanamine.
  • Key Differences: The target compound replaces the ethanamine chain and 2-methoxybenzyl group with a pyrrolidinone-sulfonamide system. NBOMe compounds have a methoxy group at the ortho position on the benzyl ring, critical for 5-HT₂A receptor potency .
  • Pharmacology: 25I-NBOMe (4-iodo) and 25B-NBOMe (4-bromo) are highly potent hallucinogens (effective doses: 0.01–0.1 mg/kg in mice) with prolonged receptor activation .

Pyrrolidinone Derivatives

  • Example : 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides .
  • Key Similarities :
    • Shared 5-oxo-1-phenylpyrrolidin-3-yl group, which enhances metabolic stability and binding specificity.

Data Table: Structural and Pharmacological Comparison

Compound Class Core Structure Key Substituents Receptor Affinity (5-HT₂A) Effective Dose (Mice) Legal Status
Target Compound Sulfonamide-pyrrolidinone 2,5-dimethoxy, phenylpyrrolidinone Unknown Not tested Unregulated
2C-X Phenethylamines 2,5-Dimethoxyphenethylamine 4-X (H, Br, I) High 0.1–1 mg/kg Controlled
25X-NBOMe N-(2-Methoxybenzyl)benzeneethanamine 4-X (Br, I), 2-methoxybenzyl Very High 0.01–0.1 mg/kg Controlled
Pyrrolidinone Derivatives Pyrimidine-carboxamide-pyrrolidinone Varied R-groups on pyrimidine Moderate (enzyme targets) Not reported Research chemicals

Biological Activity

2,5-Dimethoxy-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzenesulfonamide (CAS Number: 954655-14-2) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 2,5-dimethoxy-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzenesulfonamide is C19H22N2O5SC_{19}H_{22}N_{2}O_{5}S, with a molecular weight of 390.5 g/mol. The compound features a benzenesulfonamide core with methoxy substituents and a pyrrolidine moiety, which are critical for its biological activity.

PropertyValue
Molecular FormulaC₁₉H₂₂N₂O₅S
Molecular Weight390.5 g/mol
CAS Number954655-14-2

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. Preliminary studies suggest that it may inhibit certain metalloenzymes, similar to other benzenesulfonamide derivatives, which have shown efficacy against cancer cell lines and inflammatory conditions.

Anticancer Properties

Research has indicated that compounds structurally related to 2,5-dimethoxy-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzenesulfonamide exhibit significant anticancer properties. For instance, derivatives of benzenesulfonamides have been evaluated for their anti-proliferative effects against various cancer cell lines:

  • Inhibition of Cancer Cell Proliferation : Studies show that related compounds can inhibit the growth of breast cancer (MCF-7) and colorectal cancer (Caco-2) cells with IC50 values in the micromolar range. For example, one derivative showed an IC50 of 3.96 μM against MCF-7 cells .
  • Induction of Apoptosis : The mechanism involves the activation of apoptotic pathways, characterized by increased expression of pro-apoptotic proteins (e.g., Bax) and decreased levels of anti-apoptotic proteins (e.g., Bcl-2) .

Anti-inflammatory Activity

Benzenesulfonamide derivatives are also known for their anti-inflammatory properties. The compound may act as an inhibitor of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain signaling pathways:

  • Cyclooxygenase Inhibition : Similar compounds have been documented to selectively inhibit COX-2, leading to reduced production of pro-inflammatory mediators .

Case Studies

Several studies have explored the biological activity of similar compounds:

  • Study on Carbonic Anhydrase Inhibition : A series of benzenesulfonamides were tested for their ability to inhibit carbonic anhydrase isoforms associated with tumor growth. The results indicated potent inhibition with KIs ranging from nanomolar to low micromolar concentrations .
  • Neuroprotective Effects : Research has suggested that structural modifications in pyrrolidine derivatives can enhance their neuroprotective effects against neuroinflammation and cholinergic deficits in models of Alzheimer's disease .

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